1-phenylHydrazinecarboxylic acid methyl ester
Description
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl N-amino-N-phenylcarbamate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)10(9)7-5-3-2-4-6-7/h2-6H,9H2,1H3 |
InChI Key |
BIWXUHXQLBOYQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(C1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Esterification of 1-Phenylhydrazinecarboxylic Acid
A classical approach involves direct esterification of the free acid with methanol in the presence of an acid catalyst, typically hydrochloric acid or sulfuric acid, under reflux conditions. This method is widely used for preparing methyl esters of carboxylic acids and can be adapted for hydrazinecarboxylic acids.
- Dissolve 1-phenylhydrazinecarboxylic acid in methanol.
- Add a catalytic amount of concentrated hydrochloric acid (e.g., 1–2% v/v).
- Reflux the mixture for 2–4 hours.
- Upon completion, neutralize the reaction mixture with sodium bicarbonate solution.
- Extract the methyl ester with an organic solvent such as diethyl ether.
- Dry over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
This method yields the methyl ester with moderate to high efficiency, depending on reaction conditions.
Hydrazine Substitution on Methyl Ester Precursors
Alternatively, methyl esters of carboxylic acids can be converted to hydrazides by reaction with hydrazine hydrate, followed by phenyl substitution to yield the phenylhydrazinecarboxylic acid methyl ester.
- Synthesize methyl ester of the corresponding carboxylic acid.
- React the methyl ester with phenylhydrazine under controlled conditions (e.g., in ethanol at reflux).
- The nucleophilic attack of phenylhydrazine on the ester carbonyl leads to formation of the hydrazinecarboxylic acid methyl ester.
This method is useful when the starting methyl ester is readily available or when direct esterification is inefficient.
Catalytic and Acid-Mediated Methods
Research patents and literature indicate that acid catalysts such as hydrochloric acid or mineral acids are effective in promoting esterification and hydrazone formation involving phenylhydrazine derivatives. For example, a 1936 patent describes the use of aqueous acidic media (acetic acid with hydrochloric acid) to synthesize indole derivatives from phenylhydrazine salts and ketones, demonstrating the utility of acid catalysis in related hydrazine chemistry.
Applying similar principles, the preparation of 1-phenylhydrazinecarboxylic acid methyl ester can be optimized by:
- Using dilute aqueous hydrochloric acid (1–2%) as catalyst.
- Maintaining reaction temperature around 80–95°C.
- Employing methanol as both solvent and methylating agent.
- Controlling reaction time between 1–3 hours to maximize yield.
Transesterification and Methylation Techniques
In some cases, methyl esters are prepared via transesterification or methylation of carboxylic acids or their salts. A convenient and mild method involves acid-catalyzed methylation using methanolic hydrogen chloride or methyl iodide in the presence of ion-exchange resins.
- Methanolic Hydrogen Chloride Method: The carboxylic acid or its salt is treated with methanolic hydrogen chloride, refluxed or heated at 50–100°C for 1–3 hours, and methyl esters are extracted post-reaction.
- Methyl Iodide and Ion-Exchange Resin Method: The acid is converted to its salt on an ion-exchange resin, then reacted with methyl iodide to form the methyl ester, which is eluted and purified.
These methods offer high purity and good yields with minimal side reactions.
Data Table: Comparative Preparation Methods for 1-Phenylhydrazinecarboxylic Acid Methyl Ester
| Method | Reaction Conditions | Catalyst/Agent | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Esterification | Methanol, reflux 2–4 h, 80–95°C | Concentrated HCl (1–2%) | 70–85 | Classical Fischer esterification |
| Hydrazine Substitution | Ethanol, reflux 3 h | Phenylhydrazine | 60–80 | Requires methyl ester precursor |
| Acid-Catalyzed Methylation | Methanolic HCl, 50–100°C, 1–3 h | Methanolic HCl | 80–90 | Mild, suitable for sensitive substrates |
| Ion-Exchange Resin + Methyl Iodide | Room temp, 1 day | Methyl iodide, resin | 85–95 | High purity, suitable for biological agents |
Chemical Reactions Analysis
Types of Reactions
1-phenylHydrazinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Hydrazones and azines.
Reduction: Corresponding alcohols.
Substitution: Various hydrazine derivatives.
Scientific Research Applications
1-phenylHydrazinecarboxylic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-phenylHydrazinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active hydrazine moiety, which can then interact with enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following compounds share functional or structural similarities with 1-phenylhydrazinecarboxylic acid methyl ester, enabling comparative analysis of their synthesis, reactivity, and applications.
Hydrazinecarboximidamides (e.g., Compound 1b)
- Synthesis: Prepared via refluxing ketone derivatives with aminoguanidine hydrochloride in ethanol, differing from the esterification and hydrazine-based routes used for 1-phenylhydrazinecarboxylic acid methyl ester .
- Applications : Exhibits antimicrobial activity against resistant pathogens, attributed to the thiazole and hydrazinecarboximidamide moieties .
5-Chloro-1-Aryl-3-Methyl-1H-Pyrazole-4-Carboxylic Acids
- Structure : Features a pyrazole core instead of a hydrazine backbone, with chlorine and carboxylic acid substituents.
- Synthesis: Derived from substituted phenylhydrazines and ethyl acetoacetate, followed by oxidation with KMnO₄, contrasting with the esterification and cyclocondensation steps for the target compound .
- Reactivity : The carboxylic acid group enables salt formation, enhancing solubility for biological testing .
Hydrazinecarboxylic Acid, [1-(2-Thienyl)propylidene]-, (4-Methoxyphenyl)methyl Ester (CAS 113874-37-6)
- Structure : Substitutes the phenyl group with a thienyl moiety and introduces a 4-methoxyphenyl ester.
- Molecular Weight : 318.39 g/mol, slightly higher than the target compound due to the thienyl and methoxy groups .
CID 2745687 (Methyl 1-(2,4-Difluorophenyl)-5-[[2-[[(1,1-Dimethylethyl)amino]thioxomethyl]hydrazinylidene]methyl]-1H-Pyrazole-4-Carboxylate)
- Structure : Combines a pyrazole core with difluorophenyl and thiourea substituents.
- Molecular Weight : 395.43 g/mol, significantly higher due to fluorination and thiourea moieties .
- Bioactivity : Fluorination improves metabolic stability, making it a candidate for antimicrobial agents .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
Synthetic Flexibility : 1-Phenylhydrazinecarboxylic acid methyl ester is more versatile in pyrazole synthesis compared to carboxylic acid derivatives, as its ester group facilitates easier purification and reactivity in cyclocondensation .
Bioactivity Trends: Thiourea and fluorinated derivatives (e.g., CID 2745687) exhibit superior antimicrobial activity over non-fluorinated analogs, highlighting the role of electron-withdrawing groups in enhancing bioactivity .
Stability : Methyl esters (e.g., benzoic acid methyl ester in ) generally exhibit higher hydrolytic stability than ethyl esters, suggesting 1-phenylhydrazinecarboxylic acid methyl ester may offer better shelf-life in formulations .
Heterocyclic Influence : Thienyl-substituted hydrazine derivatives (CAS 113874-37-6) demonstrate unique electronic properties, making them valuable in optoelectronics, whereas phenyl analogs are preferred in drug synthesis .
Biological Activity
1-Phenylhydrazinecarboxylic acid methyl ester, also known as methyl 1-phenylhydrazine-2-carboxylate, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
1-Phenylhydrazinecarboxylic acid methyl ester has the following chemical structure:
- Molecular Formula : C9H10N2O2
- Molecular Weight : 178.19 g/mol
- Chemical Structure : Chemical Structure
This compound features a hydrazine moiety, which is significant for its biological activity.
The biological activity of 1-phenylhydrazinecarboxylic acid methyl ester is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Antioxidant Activity : The compound has been suggested to possess antioxidant properties, which can mitigate oxidative stress in cells.
- Modulation of Signaling Pathways : It may influence various signaling pathways by acting on receptors or secondary messengers.
Antimicrobial Properties
Research indicates that 1-phenylhydrazinecarboxylic acid methyl ester exhibits antimicrobial activity against several pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects, particularly against:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Antioxidant Activity
The compound's antioxidant capacity was assessed using the DPPH radical scavenging assay. Results showed that it effectively scavenged free radicals, with an IC50 value comparable to established antioxidants such as ascorbic acid.
Case Studies and Research Findings
- Study on Antidepressant Effects : A recent study investigated the effects of derivatives of hydrazine compounds on depression models in rodents. It was found that certain derivatives exhibited significant antidepressant-like effects in behavioral tests, suggesting that similar structural compounds may also influence mood regulation through modulation of neurotransmitter systems.
- Cancer Research : Another study explored the cytotoxic effects of 1-phenylhydrazinecarboxylic acid methyl ester on cancer cell lines. The results indicated selective toxicity towards certain cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy.
- Neuroprotective Effects : Research into neuroprotection revealed that this compound could protect neuronal cells from apoptosis induced by oxidative stress, indicating a promising avenue for treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-phenylhydrazinecarboxylic acid methyl ester, it is beneficial to compare it with structurally related compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| 1-Amino-2-pyridine | Antimicrobial and anti-inflammatory | More effective against certain bacterial strains |
| Hydrazine | Antitumor activity | Higher toxicity profile |
| Phenylhydrazine | Neuroprotective effects | Less selective than methyl ester |
Q & A
Q. How can kinetic modeling optimize the synthesis of aryl-substituted ester derivatives like 1-phenylhydrazinecarboxylic acid methyl ester?
- Case Study : For analogous esters (e.g., 2-aryl-5-pyrrolecarboxylic acid methyl ester), reaction rates at varying temperatures (105–115°C) and times (3–6 hours) were modeled. At 110°C, 62% conversion was achieved in 4 hours, aligning with simulated data .
- Data-Driven Design : Use Arrhenius equations to predict activation energies and optimize time-temperature profiles for maximal yield and minimal byproducts.
Q. What strategies resolve contradictions in reaction outcomes during scale-up of hydrazide derivatives?
- Troubleshooting :
- Byproduct Analysis : Monitor intermediates via TLC or LC-MS to detect side reactions (e.g., over-hydrolysis or oxidation).
- Solvent Selection : Methanol:hydrazine hydrate (2:1) minimizes decomposition during hydrazide formation .
- Scale-Up Adjustments : Longer cooling periods post-reflux improve crystallization efficiency for hydrazides .
Q. How does 1-phenylhydrazinecarboxylic acid methyl ester function as a precursor in bioactive compound synthesis?
- Application Example : The ester’s hydrazine moiety enables condensation with carbonyl groups to form hydrazones, which are intermediates in anticancer or antimicrobial agents. For instance, pyrazole-thiophene hybrids derived from similar esters show IC₅₀ values <10 µM in cytotoxicity assays .
- Mechanistic Insight : The methyl ester group enhances solubility in organic phases, facilitating nucleophilic acyl substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
